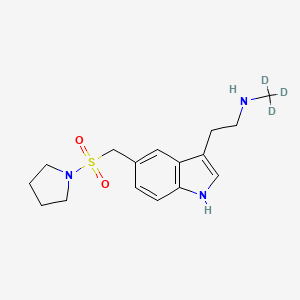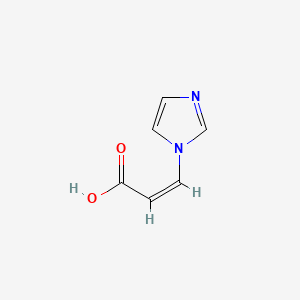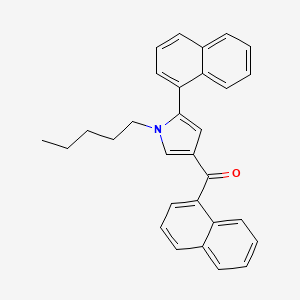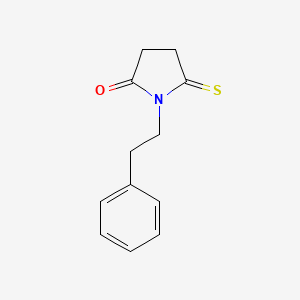
L-fucose-2-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Fucose-2-13C is a stable isotope-labeled analogue of L-Fucose, a naturally occurring monosaccharide. The “2-13C” designation indicates that the carbon at the second position in the fucose molecule is replaced with the carbon-13 isotope. This compound is used extensively in scientific research to trace metabolic pathways and study biochemical processes due to its stable isotopic label.
Applications De Recherche Scientifique
L-Fucose-2-13C has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Fucose-2-13C can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One common approach involves the use of L-Fuculose as a starting material, which is then converted to this compound using a fucose isomerase enzyme . The reaction conditions typically involve maintaining a pH of 7 and a temperature of 30°C to favor the formation of L-Fucose from L-Fuculose .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli can be used to produce L-Fucose by fermenting substrates like fructose . The process involves optimizing the expression of key enzymes involved in the fucose biosynthesis pathway to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: L-Fucose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form L-Fuconic acid or reduced to form L-Fucitol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride.
Major Products:
Oxidation: L-Fuconic acid
Reduction: L-Fucitol
Substitution: Halogenated fucose derivatives
Mécanisme D'action
L-Fucose-2-13C exerts its effects primarily through its incorporation into glycoproteins and glycolipids. It plays a crucial role in cell-cell communication, immune response, and pathogen recognition. The compound is metabolized by specific enzymes, such as fucosidases, which cleave the fucose residues from glycoconjugates . This process is essential for various biological functions, including the modulation of immune responses and the maintenance of gut microbiota balance .
Comparaison Avec Des Composés Similaires
L-Fucose-2-13C can be compared with other isotopically labeled sugars, such as D-Glucose-13C and D-Galactose-13C. While all these compounds are used as tracers in metabolic studies, this compound is unique due to its specific role in glycosylation and its involvement in immune responses . Similar compounds include:
- D-Glucose-13C
- D-Galactose-13C
- L-Fuculose-13C
These compounds differ in their metabolic pathways and the specific biological processes they are involved in, making this compound particularly valuable for studies focused on fucosylation and related processes.
Propriétés
IUPAC Name |
(3S,4R,5S,6S)-6-methyl(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-BOIBEAGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([13C@@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)
![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)



![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)





